molecular formula C18H18OS2 B12532882 S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate CAS No. 845618-87-3

S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate

Cat. No.: B12532882
CAS No.: 845618-87-3
M. Wt: 314.5 g/mol
InChI Key: CTWNQWBTJJBKPF-UHFFFAOYSA-N
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Description

S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate: is an organic compound characterized by the presence of a phenyl group attached to a hex-2-enethioate backbone. This compound is notable for its unique structural features, which include a phenylsulfanyl group and a thioester linkage. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate typically involves the reaction of thiophenol with an appropriate hex-2-enethioate precursor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include thiophenol and various catalysts that facilitate the formation of the thioester linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through chromatographic techniques and the use of advanced reactors to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.

    Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Chemistry: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound may be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. Its reactivity with proteins and enzymes can provide insights into biochemical pathways.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs that target specific enzymes or receptors. Its ability to modulate biological activity makes it a candidate for drug discovery.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with active sites on enzymes, modulating their activity. Additionally, the compound’s thioester linkage can undergo hydrolysis, releasing active thiol groups that participate in further biochemical reactions.

Comparison with Similar Compounds

    S-Phenyl 2-methylprop-2-enethioate: This compound shares a similar thioester linkage but differs in the structure of the carbon backbone.

    S-Phenyl 3-(phenylsulfanyl)propanethioate: Similar in structure but with a different carbon chain length and positioning of the phenylsulfanyl group.

Uniqueness: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate is unique due to its specific combination of a phenylsulfanyl group and a hex-2-enethioate backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

845618-87-3

Molecular Formula

C18H18OS2

Molecular Weight

314.5 g/mol

IUPAC Name

S-phenyl 3-phenylsulfanylhex-2-enethioate

InChI

InChI=1S/C18H18OS2/c1-2-9-17(20-15-10-5-3-6-11-15)14-18(19)21-16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3

InChI Key

CTWNQWBTJJBKPF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)SC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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